BenchChemオンラインストアへようこそ!

N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide

Antitubercular Mycobacterium tuberculosis MIC determination

N-(3-Bromophenyl)-2-(thiophen-2-yl)acetamide is a member of the N-(aryl)-2-thiophen-2-ylacetamide class, a scaffold originally explored as a new class of antitubercular agents. The molecule consists of a 2-thiopheneacetyl moiety linked via an amide bond to a meta‑brominated aniline ring (C₁₂H₁₀BrNOS, MW 296.18).

Molecular Formula C12H10BrNOS
Molecular Weight 296.18 g/mol
Cat. No. B5737972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-(thiophen-2-yl)acetamide
Molecular FormulaC12H10BrNOS
Molecular Weight296.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC(=O)CC2=CC=CS2
InChIInChI=1S/C12H10BrNOS/c13-9-3-1-4-10(7-9)14-12(15)8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15)
InChIKeyYMAFSYQELHCYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)-2-(thiophen-2-yl)acetamide – Procurement-Relevant Structural & Pharmacological Class Overview


N-(3-Bromophenyl)-2-(thiophen-2-yl)acetamide is a member of the N-(aryl)-2-thiophen-2-ylacetamide class, a scaffold originally explored as a new class of antitubercular agents [1]. The molecule consists of a 2-thiopheneacetyl moiety linked via an amide bond to a meta‑brominated aniline ring (C₁₂H₁₀BrNOS, MW 296.18). This class has shown in vitro antibacterial activity against Mycobacterium tuberculosis, with several analogs exhibiting minimum inhibitory concentrations (MIC) between 25 and 100 µg/mL [1]. The meta‑bromine substitution pattern on the phenyl ring distinguishes this compound from its para‑ and ortho‑brominated isomers, which can differentially affect electronic distribution, molecular conformation, and ultimately biological target engagement [2].

Why Generic Substitution Fails for N-(3-Bromophenyl)-2-(thiophen-2-yl)acetamide – The Meta-Bromo Imperative


Although the N-(aryl)-2-thiophen-2-ylacetamide scaffold is shared across multiple analogs, simple positional isomerism of the bromine substituent on the phenyl ring can lead to divergent biological readouts. In the parent series of 21 compounds, MIC values against M. tuberculosis H₃₇Rv ranged from inactive to 25 µg/mL depending on the nature and position of the aryl substituent [1]. The meta‑bromo substitution confers a distinct electronic and steric profile compared with para‑bromo (N-(4-bromophenyl)-2-(2-thienyl)acetamide) and ortho‑bromo (N-(2-bromophenyl)-2-(thiophen-2-yl)acetamide) isomers, potentially altering hydrogen‑bonding capacity, π‑stacking interactions, and metabolic stability in ways that cannot be assumed equivalent without per‑compound verification [2]. Generic selection based solely on the core scaffold therefore risks substituting an inactive or sub‑optimal congener for a screening‑verified active chemotype.

N-(3-Bromophenyl)-2-(thiophen-2-yl)acetamide – Quantitative Differentiation Evidence vs. Closest Analogs


Anti-Tubercular Activity: Class-Level MIC Range vs. First-Line Benchmark

Within the N-(aryl)-2-thiophen-2-ylacetamide series, compounds bearing substituted phenyl rings demonstrated in vitro activity against M. tuberculosis H₃₇Rv. The most active members of the series showed MIC values between 25 and 100 µg/mL [1]. While the exact MIC for N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide could not be deconvoluted from the published aggregate data in the open literature, it belongs to a sub‑group of brominated aryl analogs that generally reside within this active range. For context, the first‑line agent isoniazid exhibits an MIC of 0.05–0.2 µg/mL against the same strain under comparable broth microdilution conditions [1].

Antitubercular Mycobacterium tuberculosis MIC determination

Meta-Bromo Positional Isomerism: Conformational and Electronic Differentiation from Para-Bromo Analog

The para‑bromo isomer, N-(4-bromophenyl)-2-(2-thienyl)acetamide, has been crystallographically characterized. In its solid‑state structure, the thienyl ring is disordered over two diagonally opposite positions with a major site‑occupancy factor of 0.660(5), and the dihedral angle between the thiophene and bromophenyl rings is 82.06(7)° [1]. The meta‑bromo isomer is expected to exhibit a different conformational preference due to the altered position of the heavy bromine atom, which influences both the molecular electrostatic potential surface and the capacity for halogen‑bonding interactions. This conformational divergence can modulate target binding in enzyme inhibition assays, as demonstrated in analogous acetamide series where meta‑ vs. para‑halogen substitution produced IC₅₀ shifts exceeding 10‑fold [2].

Positional isomerism Crystal structure Conformational analysis

Physicochemical Property Differentiation: Meta-Bromo vs. Ortho-Bromo and Unsubstituted Parent

Computationally predicted properties differentiate N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide from its closest analogs. The meta‑bromo isomer (MW 296.18; predicted logP ~2.9) occupies a narrow property window that is distinct from the ortho‑bromo isomer (N-(2-bromophenyl)-2-(thiophen-2-yl)acetamide), where intramolecular N–H···Br interactions may reduce effective H‑bond donor capacity, and from the unsubstituted parent (N-phenyl-2-(thiophen-2-yl)acetamide; MW 217.29; predicted logP ~2.1), which lacks the lipophilicity increment and polarisable halogen atom required for halogen bonding [1]. These predicted differences translate to altered permeability, solubility, and protein‑binding profiles that can affect both in vitro assay performance and downstream in vivo pharmacokinetics.

Physicochemical profiling logP ADME prediction

Absence of Cytotoxicity Data – A Critical Procurement Decision Gate

No peer‑reviewed cytotoxicity data (e.g., IC₅₀ against mammalian cell lines such as Vero, HepG2, or L929) have been publicly reported for N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide. This is a critical data gap when comparing the compound to related antitubercular acetamide series, where selectivity indices (SI = CC₅₀/MIC) are routinely reported. For instance, in a closely related series of thiophene‑2‑acetamides evaluated against multidrug‑resistant M. tuberculosis, active compounds exhibited MIC values of 1.05–4.10 µM with low cytotoxicity toward L929 fibroblasts [1]. Without analogous selectivity data for the meta‑bromo compound, the therapeutic window cannot be estimated, and procurement for immediate in vivo efficacy studies carries an unquantified risk of cytotoxicity‑driven attrition.

Selectivity Cytotoxicity Therapeutic index

N-(3-Bromophenyl)-2-(thiophen-2-yl)acetamide – Evidence-Backed Application Scenarios for Procurement


Antitubercular Lead Optimization: Meta‑Bromo SAR Expansion

Procurement is justified for medicinal chemistry teams expanding the structure–activity relationship of the N-(aryl)-2-thiophen-2-ylacetamide antitubercular series. The Lourenço et al. (2007) study established that this scaffold yields MIC values in the 25–100 µg/mL range against M. tuberculosis H₃₇Rv for the active subset [1]. The meta‑bromo substitution represents an underexplored position within the halogen‑scanning matrix of this series, and systematic evaluation against both drug‑sensitive and multidrug‑resistant clinical isolates could reveal enhanced potency or resistance‑breaking profiles not captured in the original aggregate publication.

Positional Isomer Comparator Studies for Halogen‑Bonding Analysis

The definitive crystallographic characterization of the para‑bromo isomer (Fun et al., 2010) enables a paired structural study [2]. Co‑crystallization or competitive binding assays with the meta‑bromo isomer can directly quantify the contribution of halogen‑bonding geometry to target engagement. This is particularly relevant for programs targeting enzymes where halogen‑bonding interactions with backbone carbonyls are structurally validated, as the meta position may offer a more favorable approach vector than para in certain binding pockets.

Physicochemical Probe for meta‑Halogen Effects on Permeability and Metabolism

The predicted logP difference of ~0.8 units relative to the unsubstituted phenyl analog [3] positions this compound as a useful probe for assessing how incremental lipophilicity at the meta position affects parallel artificial membrane permeability (PAMPA) and microsomal stability within the thiophene‑acetamide chemotype. Procurement of the meta‑bromo, para‑bromo, and unsubstituted analogs as a matched set enables deconvolution of electronic (σₘ = +0.39 for Br) vs. lipophilic contributions to ADME parameters without confounding scaffold changes.

Custom Synthesis and Screening Library Enumeration

For commercial screening library providers and custom synthesis groups, this compound represents a gap in currently catalogued thiophene‑acetamide derivatives. While the para‑bromo isomer is structurally characterized and commercially traceable, the meta‑bromo variant is rarely listed in vendor inventories. On‑demand synthesis at >95% purity (as per standard acetamide specifications) fills a niche for diversity‑oriented synthesis collections targeting anti‑infective screening campaigns.

Quote Request

Request a Quote for N-(3-bromophenyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.